Methyl6-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Overview
Description
Methyl 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy and ester functional groups. The presence of these groups imparts specific chemical properties that make it valuable in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in medicinal chemistry and organic synthesis .
Scientific Research Applications
Methyl 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of Methyl 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions that inhibit its activity .
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
- 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
- 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Uniqueness
Methyl 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Compared to similar compounds, it exhibits higher potency as an acetylcholinesterase inhibitor and has broader applications in medicinal chemistry .
Properties
Molecular Formula |
C12H11NO4 |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
methyl 6-methoxy-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-16-8-3-4-10-7(5-8)6-9(11(14)13-10)12(15)17-2/h3-6H,1-2H3,(H,13,14) |
InChI Key |
VZIFEOGNDKQNKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)C(=O)OC |
Origin of Product |
United States |
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